

Technical Support Center: Dbpr-108 (Prusogliptin) Clinical Scale-Up

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Compound of Interest

Compound Name: Dbpr-108; dbpr 108

Cat. No.: B13384279

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Introduction: The Dbpr-108 Scale-Up Mandate

Welcome to the Dbpr-108 Technical Support Center. As Dbpr-108 (Prusogliptin) transitions from late-stage clinical trials to commercial manufacturing (following its recent NDA approvals), process robustness becomes the primary objective. This guide addresses the specific technical bottlenecks encountered when scaling this novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor.

Our focus here is Process Chemistry & CMC (Chemistry, Manufacturing, and Controls). We move beyond "making the molecule" to "manufacturing the medicine"—prioritizing enantiomeric purity, genotoxic impurity control, and solid-state stability.

Module 1: Synthesis & Reaction Engineering

Q1: We are observing a 15-20% yield drop during the amide coupling step at pilot scale (50L) compared to lab scale (1L). What is the root cause?

Diagnostic: In the synthesis of DPP-4 inhibitors, the formation of the amide bond (often linking a chiral amine to a heterocyclic core) is the rate-determining step for yield. At scale, heat transfer inefficiencies and local concentration hotspots often trigger side reactions.

Root Cause Analysis:

- **Exotherm Control:** Fast addition of coupling reagents (e.g., EDC/HOBt or HATU) at scale causes localized temperature spikes, promoting racemization or hydrolysis of the activated ester.
- **Mixing Efficiency:** Poor mixing in larger reactors leads to "dead zones" where the activated intermediate decomposes before reacting with the amine.

Remediation Protocol:

- **Step 1 (Dosing):** Switch from bolus addition to a controlled dosing strategy. Add the coupling agent as a slurry or solution over 2–4 hours, maintaining internal temperature C.
- **Step 2 (Reagent Screen):** If using HATU (expensive/difficult to remove), validate T3P (Propylphosphonic anhydride). T3P offers a cleaner profile, higher water solubility for workup, and no explosion risk, making it superior for GMP scale-up.
- **Step 3 (Endpoint Monitoring):** Implement PAT (Process Analytical Technology) using in-line IR to monitor the disappearance of the acid carbonyl peak () and appearance of the amide peak ().

Q2: The enantiomeric excess (ee) degrades from >99% to 96% during the workup of the intermediate. How do we prevent racemization?

Scientific Context: Dbpr-108, like Sitagliptin and Vildagliptin, relies on a chiral center for its pharmacological activity. The

-proton of the chiral amine or amino-acid derivative is acidic. Strong bases or prolonged exposure to basic aqueous layers during extraction can induce proton abstraction and subsequent racemization.

Troubleshooting Guide:

Parameter	Lab Scale (Safe)	Pilot Scale (Risk)	Adjustment
Quench pH	Adjusted quickly	Slow adjustment	Use buffered quench (Phosphate/Citrate) to lock pH < 8.

| Phase Separation | < 10 mins | 2–4 hours | Keep temperature

C during settling. | | Base Used | NaOH/KOH | NaOH/KOH | Switch to milder bases:

or DIPEA. |

Module 2: Purification & Impurity Control

Q3: We are detecting trace Genotoxic Impurities (GTIs) in the final API. How do we ensure compliance with ICH M7 guidelines?

The Issue: Synthesis of DPP-4 inhibitors often involves alkylating agents or acid chlorides, which are potential GTIs. Regulatory limits are often in the ppm range.

Control Strategy:

- Purge Factor Calculation: Demonstrate that your downstream steps (crystallization/wash) have a "Purge Factor" for the specific impurity.
- Scavenger Resins: If recrystallization is insufficient, introduce a polymer-supported scavenger (e.g., Thiol-silica for alkyl halides or diamine-silica for aldehydes) in the penultimate step.
 - Protocol: Slurry crude mixture with 5 wt% scavenger resin for 4 hours at

C

Filter

Crystallize.

Q4: Palladium (Pd) levels are exceeding the 10 ppm limit after the deprotection/coupling steps. What is the most efficient removal method?

Solution: Standard charcoal treatment is often messy and inefficient at scale.

- Recommendation: Use functionalized silica adsorbents (e.g., SiliaMetS® Thiol or DMT).
- Validation:
 - Dissolve crude Dbpr-108 in MeOH/THF.
 - Add 10 wt% adsorbent.
 - Stir for 12 hours at
C.
 - Filter and test via ICP-MS.
 - Target: This typically reduces Pd from ~500 ppm to
ppm.

Module 3: Solid State & Stability

Q5: The dissolution profile of the clinical batch is slower than the R&D batch. Is this a polymorph issue?

Diagnostic: Yes, this is a classic scale-up anomaly. Slower cooling rates in large reactors favor the formation of thermodynamically stable (but less soluble) polymorphs, or larger particle sizes.

Investigation Workflow (Self-Validating):

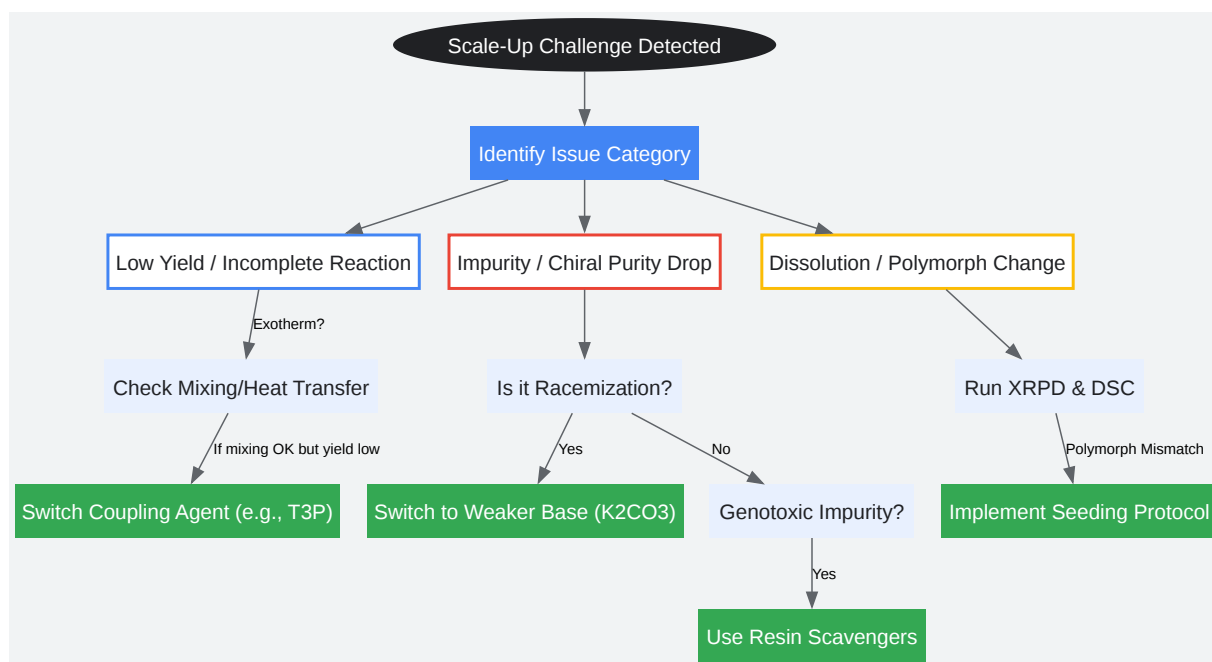
- XRPD (X-Ray Powder Diffraction): Overlay the diffractogram of the pilot batch with the reference standard. Look for peak shifts.
- DSC (Differential Scanning Calorimetry): Check for changes in melting point onset.
- Microscopy: Check particle size distribution (PSD). Large crystals dissolve slower.

Corrective Action:

- Seeding: Do not rely on spontaneous nucleation. Introduce 0.5 wt% micronized seed crystals of the desired polymorph at the metastable zone width (MSZW) limit.
- Anti-solvent Addition: Switch from cooling crystallization to anti-solvent crystallization (e.g., adding heptane to an ethanol solution) to control nucleation rate and particle size.

Visualizing the Scale-Up Logic

The following diagram illustrates the critical decision pathways for troubleshooting Dbpr-108 production issues.



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Figure 1: Troubleshooting decision tree for Dbpr-108 CMC scale-up, distinguishing between reaction engineering, impurity control, and solid-state issues.

Module 4: Regulatory & Analytical (GMP)

Q6: How do we validate the HPLC method for the new impurity profile seen at scale?

Requirement: As Dbpr-108 enters commercial readiness (NDA phase), methods must be validated per ICH Q2(R1).

Validation Protocol:

- Specificity: Inject the API spiked with all known synthesis intermediates. Ensure resolution () between the Dbpr-108 peak and the nearest impurity.
- Linearity: Demonstrate over a range of 50% to 150% of the target concentration.
- LOQ (Limit of Quantitation): Ensure the method can quantify impurities at 0.05% (reporting threshold).

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